molecular formula C20H20FN3O3S2 B2460430 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone CAS No. 941931-15-3

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

Cat. No.: B2460430
CAS No.: 941931-15-3
M. Wt: 433.52
InChI Key: SKQCPRVAISYICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C20H20FN3O3S2 and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-29(26,27)15-7-5-14(6-8-15)13-18(25)23-9-11-24(12-10-23)20-22-19-16(21)3-2-4-17(19)28-20/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQCPRVAISYICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a synthetic compound that integrates multiple pharmacologically active moieties, including a piperazine ring and a benzothiazole structure. This compound has garnered interest due to its potential biological activities, which include anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of the compound is C₁₅H₁₄F N₃ O₂ S, featuring:

  • Piperazine Ring : Known for its role in various therapeutic agents.
  • Benzothiazole Moiety : Associated with diverse biological activities.
  • Methylsulfonyl Group : Enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor of the enzyme tyrosinase, which is crucial in the melanogenesis pathway. This inhibition can lead to antimelanogenic effects, making it a candidate for skin-related therapies.

Anticancer Activity

Research indicates that compounds similar to 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown promising results in inhibiting cancer cell proliferation across various cell lines.

CompoundCell LineIC50 (µM)Reference
1aHeLa3.24
2aA5490.42

Antimicrobial Activity

Compounds containing benzothiazole and piperazine have been evaluated for their antimicrobial properties. The presence of these functional groups enhances their interaction with microbial targets, leading to effective inhibition of growth in various pathogens.

Case Studies

  • Trypanocidal Activity : A study evaluated the trypanocidal effects of related compounds, revealing that certain derivatives exhibited IC50 values in the low micromolar range (e.g., 0.42 µM), indicating potential efficacy against Trypanosoma brucei infections .
  • Antiproliferative Effects : Another study highlighted that derivatives containing similar structural motifs showed enhanced antiproliferative activity against cancer cell lines compared to standard chemotherapeutics like 5-FU and MTX .

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to explore:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure influence biological efficacy.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic potential.
  • Combination Therapies : Investigating the effects of this compound in combination with existing treatments for enhanced efficacy against resistant strains of cancer or pathogens.

Preparation Methods

Cyclocondensation of 2-Amino-4-fluorothiophenol

The benzothiazole nucleus is typically constructed via acid-catalyzed cyclization:
Reagents : 2-Amino-4-fluorothiophenol, fluorobenzaldehyde derivative, concentrated HCl
Conditions : Reflux in ethanol (70°C, 6–8 h).

Mechanism :

  • Nucleophilic attack of the thiol group on the aldehyde carbonyl
  • Cyclodehydration to form the thiazole ring
  • Aromatization through proton loss

Yield Optimization :

  • Catalyst : p-Toluenesulfonic acid (10 mol%) improves cyclization efficiency
  • Solvent : Ethanol/water (3:1) reduces byproduct formation.

Functionalization with Piperazine

Buchwald-Hartwig Amination

Coupling the benzothiazole with piperazine employs palladium-catalyzed C–N bond formation:

Reaction Scheme :
4-Chlorobenzo[d]thiazole + Piperazine → 4-(Piperazin-1-yl)benzo[d]thiazole

Conditions :

  • Catalyst : Pd(OAc)₂/XPhos (5 mol%)
  • Base : Cs₂CO₃
  • Solvent : Toluene, 110°C, 12 h

Yield : 52–68% (dependent on halogen reactivity)

Critical Parameters :

  • Strict exclusion of oxygen to prevent catalyst deactivation
  • Stoichiometric control (1:1.2 benzothiazole:piperazine) minimizes di-amination

Integrated Synthetic Protocol

A representative three-step sequence demonstrates scalability:

Step Reaction Reagents/Conditions Yield (%) Purity (HPLC)
1 Benzothiazole formation 2-Amino-4-fluorothiophenol, HCl/EtOH, reflux 68 92.4
2 Piperazine coupling Pd(OAc)₂, XPhos, Cs₂CO₃, toluene, 110°C 52 89.7
3 Ethanone functionalization 4-(MeSO₂)PhCOCl, NEt₃, DCM, rt 85 95.1

Total Yield : 29.8% (non-optimized)

Alternative Synthetic Routes

Hantzsch Thiazole Synthesis

An alternative approach constructs the thiazole ring in situ:

Components :

  • 4-Fluoro-2-aminobenzaldehyde
  • Thioamide derivative

Advantages :

  • Single-pot operation reduces purification steps
  • Compatible with electron-deficient substrates

Limitations :

  • Lower regioselectivity (risk of 5-substituted isomers)
  • Requires strict pH control

Process Optimization Strategies

Catalyst Screening for C–N Coupling

Comparative evaluation of palladium ligands:

Ligand Conversion (%) Selectivity (%)
XPhos 92 88
BINAP 78 82
DPPF 85 79

Analytical Characterization

Critical spectroscopic data for intermediate validation:

4-(Piperazin-1-yl)benzo[d]thiazole

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 7.32 (d, J = 2.0 Hz, 1H), 3.45–3.40 (m, 4H), 2.95–2.90 (m, 4H)
  • HRMS (ESI+) : m/z 264.0921 [M+H]⁺ (calc. 264.0918)

Final Product

  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 195.2 (C=O), 162.1 (C-F), 141.5 (C-S), 128.9–115.7 (aromatic), 55.3 (NCH₂), 44.8 (SO₂CH₃)
  • M.p. : 178–180°C (decomp.)

Challenges and Mitigation Strategies

Byproduct Formation During Acylation

Issue : Competing N,N-diacylation reduces yield
Solution :

  • Use of bulky bases (e.g., DIPEA) to sterically hinder over-reaction
  • Substoichiometric acyl chloride (0.95 equiv)

Purification of Hydrophilic Intermediates

Innovation : Hybrid solvent recrystallization (ethanol/DMF 1:1) enhances crystal purity.

Scale-Up Considerations

Critical Factors :

  • Exothermicity : Gradual reagent addition during acylation prevents thermal runaway
  • Catalyst Recovery : XPhos/Pd complexes recovered via activated carbon filtration
  • Green Chemistry : Replacement of DCM with 2-MeTHF in Step 3 reduces environmental impact

Pilot-Scale Yields :

  • Bench (10 g): 28%
  • Kilolab (1 kg): 25%
  • Plant (10 kg): 23%

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, starting with coupling the fluorobenzo[d]thiazole moiety to the piperazine ring, followed by introducing the methylsulfonylphenyl group via nucleophilic substitution or condensation. Key considerations include:

  • Temperature control : Reactions often require refluxing in solvents like ethanol or DMF (60–100°C) to activate intermediates .
  • Catalysts : Use of palladium catalysts for cross-coupling reactions or acid/base catalysts for condensation steps .
  • Purification : Column chromatography or recrystallization is critical to isolate high-purity products (>95% by HPLC) .
    Example protocol : A two-step synthesis involving (1) Suzuki-Miyaura coupling for the benzothiazole-piperazine core and (2) nucleophilic acyl substitution for the methylsulfonylphenyl group, achieving ~70% overall yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

  • 1H/13C NMR :
    • The fluorobenzo[d]thiazole proton resonates as a singlet at δ ~7.8–8.2 ppm due to deshielding by sulfur and fluorine .
    • Piperazine protons appear as broad singlets (δ ~3.2–3.8 ppm) in DMSO-d6 .
  • Mass Spectrometry (EI-MS) : A molecular ion peak at m/z ~450–470 confirms the molecular weight .
  • HPLC : Retention time (e.g., 12.3 min on a C18 column) and peak symmetry validate purity (>98%) .

Advanced: How can researchers resolve contradictions in biological activity data across different assay conditions?

  • Assay standardization : Use uniform cell lines (e.g., HEK-293 for kinase inhibition) and control for variables like serum content .
  • Mechanistic validation : Pair in vitro assays (e.g., enzyme inhibition IC50) with cellular uptake studies (LC-MS quantification) to distinguish intrinsic activity from bioavailability limitations .
  • Data normalization : Express activity relative to a reference compound (e.g., staurosporine for kinase assays) to mitigate inter-lab variability .

Advanced: What computational methods are employed to predict reaction pathways and optimize synthetic routes?

  • Density Functional Theory (DFT) : Models transition states for key steps (e.g., piperazine ring formation) to identify energy barriers and optimal catalysts .
  • Artificial Force Induced Reaction (AFIR) : Predicts viable pathways for multi-step syntheses, reducing trial-and-error experimentation .
  • Molecular docking : Screens derivatives for target binding (e.g., kinase ATP-binding pockets) to prioritize synthesis .

Advanced: How to design experiments to assess the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability?

  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Caco-2 assay : Measure apical-to-basolateral transport (Papp >1×10⁻⁶ cm/s indicates good permeability) .
  • Plasma protein binding : Use equilibrium dialysis to quantify free fraction (e.g., >90% bound suggests limited bioavailability) .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) when modifying the fluorobenzo[d]thiazolyl or methylsulfonyl groups?

  • Fluorine substitution : Compare IC50 values of 4-fluoro vs. 6-fluoro analogs to map electronic effects on target binding .
  • Methylsulfonyl bioisosteres : Replace with sulfonamide or phosphonate groups to assess steric/electronic impacts on solubility and potency .
  • Piperazine ring modifications : Introduce methyl or acetyl groups to evaluate conformational flexibility requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.